Dipentylone hydrochloride

Catalog No.
S1787065
CAS No.
17763-13-2
M.F
C14H20ClNO3
M. Wt
285.76 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dipentylone hydrochloride

CAS Number

17763-13-2

Product Name

Dipentylone hydrochloride

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)pentan-1-one;hydrochloride

Molecular Formula

C14H20ClNO3

Molecular Weight

285.76 g/mol

InChI

InChI=1S/C14H19NO3.ClH/c1-4-5-11(15(2)3)14(16)10-6-7-12-13(8-10)18-9-17-12;/h6-8,11H,4-5,9H2,1-3H3;1H

InChI Key

LSDMAZIZKMMYTB-UHFFFAOYSA-N

SMILES

CCCC(C(=O)C1=CC2=C(C=C1)OCO2)N(C)C.Cl

Synonyms

bk-DMBDP;Dipentylone

Canonical SMILES

CCCC(C(=O)C1=CC2=C(C=C1)OCO2)N(C)C.Cl

Dipentylone hydrochloride, also known as N,N-Dimethylpentylone, is a synthetic cathinone derivative that exhibits stimulant properties. It is chemically characterized by the formula C14H19NO3C_{14}H_{19}NO_3 and a molar mass of approximately 249.31 g/mol. This compound is structurally related to other synthetic stimulants and was first identified in Sweden in 2014, gaining attention as a designer drug often misrepresented as MDMA in recreational settings .

  • Toxicity: Due to the limited research available, the specific toxicity profile of dipentylone hydrochloride is unknown. However, its structural similarity to cathinones suggests potential risks like increased heart rate, blood pressure, anxiety, and psychosis.
  • Flammability and Reactivity: No data on flammability or reactivity of dipentylone hydrochloride is currently available.

  • Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
  • Reduction: Reduction reactions can convert the ketone group to an alcohol group.
  • Substitution: The dimethylamino group may be replaced by other nucleophiles through nucleophilic substitution reactions.

Common reagents for these reactions include potassium permanganate and sodium borohydride, among others .

Dipentylone hydrochloride primarily acts as a stimulant by influencing neurotransmitter systems. It targets dopamine, serotonin, and norepinephrine transporters in the central nervous system, leading to increased concentrations of these neurotransmitters in the synaptic cleft. This mechanism of action is similar to that of amphetamines, contributing to its psychoactive effects such as enhanced mood and increased energy levels . Anecdotal reports indicate that dipentylone may also produce adverse effects like insomnia, hallucinations, and paranoia .

The synthesis of dipentylone hydrochloride typically involves the reaction of 1-(1,3-benzodioxol-5-yl)-2-nitropropene with dimethylamine under reductive amination conditions. This process often employs reducing agents such as sodium borohydride or lithium aluminum hydride to convert the nitro group into an amine group. Industrial synthesis may follow similar principles but is optimized for yield and cost-effectiveness .

Dipentylone hydrochloride has been primarily studied for its psychoactive effects and potential use in research settings. It is regulated as a Schedule I compound in the United States, indicating its high potential for abuse and lack of accepted medical use. Its applications are mostly limited to forensic analysis and research on synthetic cathinones .

Research indicates that dipentylone hydrochloride interacts significantly with neurotransmitter systems. Its binding affinity for dopamine transporters suggests a mechanism that could lead to increased dopamine levels, similar to other stimulants. Studies have shown that pentylone, a metabolite of dipentylone, may be detected in toxicological analyses, indicating its metabolic pathways and interactions within biological systems .

Dipentylone hydrochloride shares structural similarities with several other synthetic cathinones. Here are some comparable compounds:

Compound NameStructural FormulaUnique Features
PentyloneC13H17NO3Known metabolite of dipentylone; similar stimulant effects.
DibutyloneC15H21NO3Longer carbon chain; different pharmacological profile.
DimethyloneC12H17NO3Shorter chain; distinct stimulant potency.
N-EthylpentyloneC14H19NO3Isomeric relationship; similar stimulant effects.
MDPVC16H21NO3More potent; associated with severe adverse effects.

Dipentylone's unique substitution pattern contributes to its distinct pharmacological properties and metabolic pathways compared to these other compounds .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

285.1131712 g/mol

Monoisotopic Mass

285.1131712 g/mol

Heavy Atom Count

19

UNII

PLB32F20Z6

Wikipedia

Dipentylone hydrochloride

Dates

Modify: 2024-04-14
1.Brandt, S.D.,Freeman, S.,Sumnall, H.R., et al. Analysis of NRG /'legal highs/' in the UK: Identification and formation of novel cathinones. Drug Test.Anal. 3(9), 569-575 (2011).

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